6-chloro-4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-7-methyl-2H-chromen-2-one
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Overview
Description
The compound “6-Chloro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-methylchromen-2-one” is a complex organic molecule. It contains a chromen-2-one group, which is a type of oxygen-containing heterocycle . It also contains a 1,4-dioxa-8-azaspiro[4.5]decane group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . It contains total 44 bond(s); 26 non-H bond(s), 8 multiple bond(s), 2 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 ten-membered ring(s), 1 ester(s) (aliphatic), 1 tertiary amine(s) (aliphatic), and 2 ether(s) (aliphatic) .Chemical Reactions Analysis
Without specific information on this compound, it’s difficult to provide a detailed analysis of its chemical reactions .Scientific Research Applications
Synthesis and Structural Analysis
Research efforts have detailed the synthesis of related azaspirodecane systems and their structural components. Martin‐Lopez and Bermejo (1998) described the synthesis of azaspiro[4.5]decane systems, highlighting the methods for creating these complex structures through oxidative cyclization processes (Martin‐Lopez & Bermejo, 1998). Similarly, the synthesis and pharmacological evaluation of 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists have been reported, showcasing the chemical versatility and potential therapeutic applications of such compounds (Brubaker & Colley, 1986).
Antitubercular Applications
A notable study by Richter et al. (2022) focused on (S)-2-(2-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one (BTZ043), a promising antitubercular drug candidate. This work detailed the structural characteristics of BTZ043, emphasizing its potential in treating tuberculosis through a comprehensive analysis involving X-ray, variable temperature NMR, and DFT studies (Richter et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-chloro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c1-12-8-16-14(10-15(12)19)13(9-17(21)24-16)11-20-4-2-18(3-5-20)22-6-7-23-18/h8-10H,2-7,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLPLYLSTLTKHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=CC(=O)O2)CN3CCC4(CC3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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